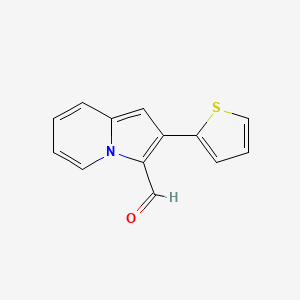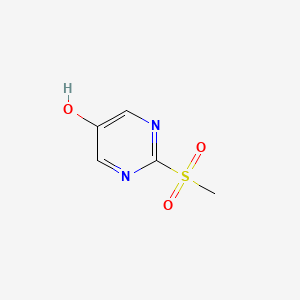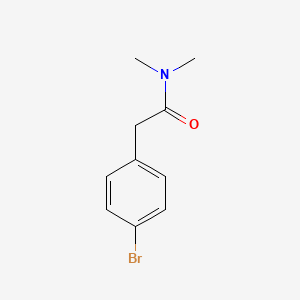
2-(4-bromophenyl)-N,N-dimethylacetamide
Übersicht
Beschreibung
2-(4-Bromophenyl)-N,N-dimethylacetamide, also known as 4-bromo-N,N-dimethylacetanilide, is an organic compound belonging to the family of amides. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 95-96°C. It has a molar mass of 277.12 g/mol and a molecular formula of C10H11BrN2O. It is used in various applications in the field of organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- The compound is involved in various chemical reactions and synthesis processes. For instance, it acts as a nucleophilic catalyst in bromolactonisation reactions with N-bromosuccinimide, leading to the formation of bromolactone products without the need for column chromatography (Ahmad, Braddock, Cansell, & Hermitage, 2007).
- It is used in the Suzuki-type cross-coupling process, which is a convenient method for the synthesis of α-arylacetamide (Lu, Xue, & Luo, 2003).
Material Science and Engineering
- In the field of material science, this compound has been applied in the fabrication and characterization of novel poly(ether imide)s thin films, which are valuable for gas separation applications. These films are noted for their excellent mechanical properties, thermal stability, and optical transparency (Dinari, Ahmadizadegan, & Asadi, 2015).
Pharmaceutical and Medicinal Chemistry
- It has been synthesized and used in the development of anticonvulsant agents. The compound, with a 4-bromophenyl substituent, showed significant activity in reducing seizure severity and lethality in animal models (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
- The compound is also used in the synthesis of antimicrobial agents. For instance, its derivatives have been found active against selected microbial species, indicating its potential in pharmaceutical applications (Gul et al., 2017).
Crystallography and Structural Chemistry
- In crystallography, the compound has been studied for its unique crystal structure, involving hydrogen bonds and C—H⋯π contacts, which form chains in the crystal lattice. This aspect is important for understanding molecular interactions and designing new materials (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVHZAORFMGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405038 | |
| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
CAS RN |
19715-80-1 | |
| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

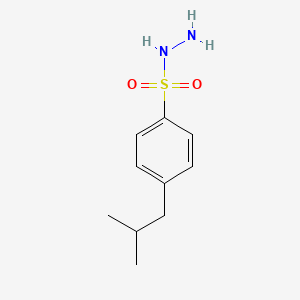
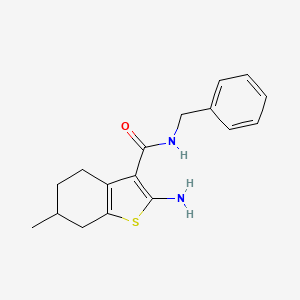
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
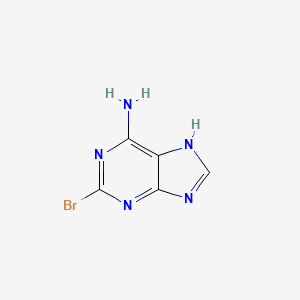
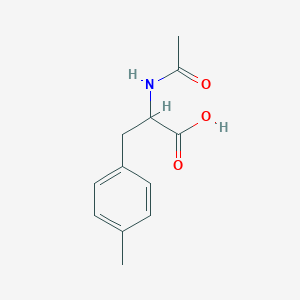
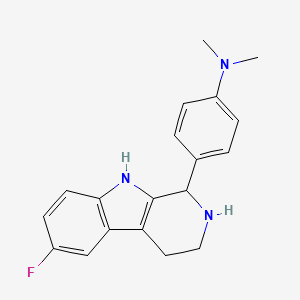
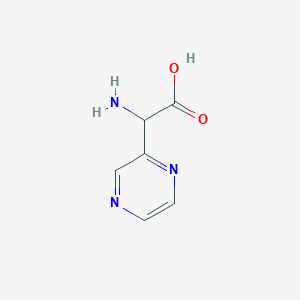
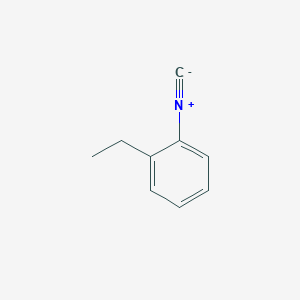
![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

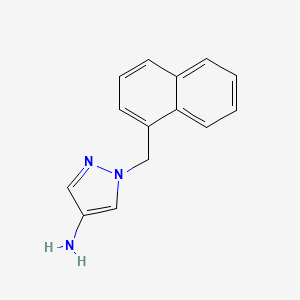
![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)
